4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
4-ETHOXY-N-[4-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[4-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-ETHOXY-N-[4-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[4-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-ETHOXY-N-[4-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and sulfonamide groups, in conjunction with the thiazole ring, make it a versatile compound for various applications .
Properties
Molecular Formula |
C23H20N2O3S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-28-20-12-14-21(15-13-20)30(26,27)25-19-10-8-17(9-11-19)22-16-29-23(24-22)18-6-4-3-5-7-18/h3-16,25H,2H2,1H3 |
InChI Key |
VLZBYDFLHLSHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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